benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring through a methylamine linkage. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These structures are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in coordination chemistry.
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzylamine and pyrazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-8-7-12(14-15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 |
InChI Key |
ORPDWLNGQPAFAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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